molecular formula C14H15NO5 B8168631 2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate

2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate

Cat. No.: B8168631
M. Wt: 277.27 g/mol
InChI Key: YFVSWXYPEGBBCO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate is a chemical compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry. The structure of this compound consists of a pyrrolidine-2,5-dione core attached to a 2-isopropoxybenzoate moiety, making it a hybrid molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl derivatives with 2-isopropoxybenzoic acid. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the precise control of reaction parameters such as temperature, pH, and solvent composition to ensure high yield and purity of the final product. Purification steps like recrystallization or chromatography are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate involves its interaction with specific molecular targets such as ion channels and enzymes. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which contributes to its anticonvulsant activity. Additionally, it may act as an allosteric modulator of certain receptors, enhancing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2-isopropoxybenzoate stands out due to its unique combination of a pyrrolidine-2,5-dione core with an isopropoxybenzoate moiety, which imparts distinct pharmacological properties. Its ability to modulate ion channels and receptors makes it a valuable compound for further research in medicinal chemistry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-9(2)19-11-6-4-3-5-10(11)14(18)20-15-12(16)7-8-13(15)17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVSWXYPEGBBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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